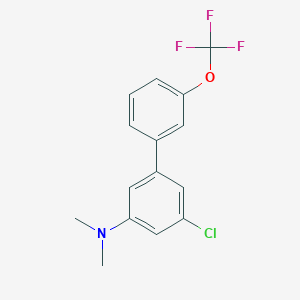
(5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-3’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro group, a trifluoromethoxy group, and a dimethylamine group attached to a biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-3’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Functional Groups: The chloro and trifluoromethoxy groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of (5-Chloro-3’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(5-Chloro-3’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted biphenyl derivatives.
科学研究应用
(5-Chloro-3’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of (5-Chloro-3’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors or enzymes, modulating their activity.
Pathway Modulation: It may influence various biochemical pathways, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
- (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone
- 1-(3-Methyl-5-(trifluoromethoxy)phenyl)ethanone
- 1-(4-Chloro-3-(trifluoromethoxy)phenyl)ethanone
Uniqueness
(5-Chloro-3’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
生物活性
(5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. Understanding its biological activity is crucial for assessing its possible applications in therapeutic contexts.
The compound has the following chemical structure and properties:
- Chemical Formula : C13H11ClF3N
- CAS Number : 1261623-74-8
- Molecular Weight : 273.68 g/mol
Research indicates that compounds with similar structures often interact with biological systems through various mechanisms, including:
- Inhibition of Enzymes : Many biphenyl derivatives act as enzyme inhibitors, affecting metabolic pathways.
- Receptor Binding : These compounds may bind to specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Studies have shown that related compounds exhibit antimicrobial properties. The mechanism typically involves disrupting bacterial cell membranes or inhibiting essential enzymes, leading to cell death. For instance, quaternary ammonium compounds (QACs), which share structural similarities, are known for their broad-spectrum antimicrobial efficacy against bacteria and fungi .
Cytotoxicity and Cancer Research
Recent investigations into the cytotoxic effects of this compound have revealed promising results:
- In vitro Studies : The compound demonstrated selective toxicity towards cancer cell lines while sparing normal cells, indicating a potential therapeutic window for cancer treatment.
- Mechanism of Action : The observed cytotoxicity may be attributed to the induction of apoptosis in cancer cells, which was evidenced by increased levels of pro-apoptotic markers in treated cells .
Study 1: Anticancer Properties
In a study published in a pharmacological journal, researchers evaluated the effects of this compound on human breast cancer cell lines. The results indicated:
- IC50 Value : The compound exhibited an IC50 value of 12 µM, suggesting significant growth inhibition.
- Mechanistic Insights : Flow cytometry analysis revealed that treated cells showed increased annexin V positivity, indicating early apoptosis.
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound, comparing it against standard antibiotics:
- Methodology : Disk diffusion assays were performed against various bacterial strains.
- Results : The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with zones of inhibition measuring up to 15 mm.
Data Table: Biological Activity Summary
属性
分子式 |
C15H13ClF3NO |
|---|---|
分子量 |
315.72 g/mol |
IUPAC 名称 |
3-chloro-N,N-dimethyl-5-[3-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C15H13ClF3NO/c1-20(2)13-7-11(6-12(16)9-13)10-4-3-5-14(8-10)21-15(17,18)19/h3-9H,1-2H3 |
InChI 键 |
DCIFYMWBCXPLJC-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC(=CC(=C1)C2=CC(=CC=C2)OC(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















